molecular formula C15H18FNO2 B13185955 1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one

1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13185955
M. Wt: 263.31 g/mol
InChI Key: AVMPZXBNIBOOMS-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound with a complex structure that includes a piperidinone ring substituted with a 3-fluoro-4-methylphenyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the acylation of 3-fluoro-4-methylphenylamine with propanoyl chloride, followed by cyclization with a suitable reagent to form the piperidinone ring. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluoro-4-methylphenyl)-3-propylurea: Shares a similar phenyl group but differs in the urea moiety.

    3-Fluoro-4-methylphenylboronic acid: Contains the same phenyl group but with a boronic acid functional group.

    3-Fluoro-4-methylbenzenesulfonyl chloride: Similar phenyl group with a sulfonyl chloride group.

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-7-6-10(2)13(16)9-11/h6-7,9,12H,3-5,8H2,1-2H3

InChI Key

AVMPZXBNIBOOMS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C)F

Origin of Product

United States

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